(R)-3-Hydroxybutanenitrile
Overview
Description
(R)-3-Hydroxybutanenitrile is a chiral molecule that serves as an important synthon in the synthesis of various pharmaceuticals and chemicals. It is closely related to (R)-3-hydroxybutyric acid, a compound that forms the basis of several polymers and copolymers with potential applications in biodegradable materials . The hydroxynitrile group in (R)-3-Hydroxybutanenitrile is a functional moiety that can be transformed into different chemical groups, making it a versatile intermediate in organic synthesis .
Synthesis Analysis
The synthesis of (R)-3-Hydroxybutanenitrile and its derivatives can be achieved through chemical and enzymatic methods. Enzymatic resolution of racemic mixtures has been employed to obtain optically pure compounds, which are crucial for the production of enantiomerically pure pharmaceuticals . For instance, lipase-catalyzed enantiomer separation has been used to synthesize (R)-GABOB and (R)-carnitine hydrochloride, both of which are derived from (R)-3-Hydroxybutanenitrile . Additionally, the synthesis of oligomers containing (R)-3-hydroxybutanoate residues has been reported, which are useful for studying the stereoselectivity of enzymatic cleavage .
Molecular Structure Analysis
The molecular structure of (R)-3-Hydroxybutanenitrile-related compounds has been extensively studied using various spectroscopic techniques. For example, NMR spectroscopy has been used to investigate the complex formation between dimeric (R)-3-hydroxybutanoic acid and β-cyclodextrin, revealing insights into the molecular interactions and conformation . X-ray crystallography has provided detailed information on the solid-state structures of oligomers and polymers derived from (R)-3-hydroxybutanoic acid, as well as their crystal packing and bonding characteristics .
Chemical Reactions Analysis
(R)-3-Hydroxybutanenitrile can undergo various chemical reactions due to its functional groups. It can be transformed into amino acids, esters, and other derivatives that are relevant in medicinal chemistry . The reactivity of the hydroxyl and nitrile groups allows for the synthesis of complex molecules, such as bestatin and HIV protease inhibitors . Additionally, the compound's ability to form inclusion complexes and its interactions with enzymes highlight its potential in biocatalysis and material science .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-Hydroxybutanenitrile and its related compounds are influenced by their molecular structures. The copolymers of (R)-3-hydroxybutyric acid exhibit specific thermal properties and crystallinity, which can be tailored by varying the crystallization temperature . The oligomers' conformation in solution and their interactions with other molecules, such as phospholipid bilayers, have been characterized using circular dichroism and fluorescence spectroscopy . These properties are essential for understanding the material characteristics and for designing new materials with desired features.
Scientific Research Applications
Application
“®-3-Hydroxybutanenitrile” is a metabolite isolated from Aspergillus sp. KJ-9 . It has been found to be active against a wide variety of phytopathogenic fungi .
Results
“®-3-Hydroxybutanenitrile” has been found to be effective against a wide variety of phytopathogenic fungi . The exact quantitative data or statistical analyses are not provided in the source.
Biochemistry
Application
“®-3-Hydroxybutanenitrile” is a type of siderophore . Siderophores are small molecules known for their high iron binding capacity, which is essential for all life forms requiring iron .
Method of Application
Siderophores, including “®-3-Hydroxybutanenitrile”, are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to regulate bioavailable iron levels .
Results
The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed . These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal . The exact quantitative data or statistical analyses are not provided in the source.
properties
IUPAC Name |
(3R)-3-hydroxybutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAJQGCMSBKPB-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Hydroxybutanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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